REACTION_CXSMILES
|
C([O-])=O.[Na+].C(N(CC)CC)C.[Cl:12][C:13]1[CH:18]=[C:17]([NH:19][CH2:20][C:21]([CH3:23])=[CH2:22])[C:16](I)=[CH:15][N:14]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:12][C:13]1[N:14]=[CH:15][C:16]2[C:21]([CH3:23])([CH3:22])[CH2:20][NH:19][C:17]=2[CH:18]=1 |f:0.1,4.5,8.9.10|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
(2-chloro-5-iodo-pyridin-4-yl)-(2-methyl-allyl)-amine
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)NCC(=C)C)I
|
Name
|
|
Quantity
|
8.48 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The mixture was filtered whilst hot and the solids
|
Type
|
WASH
|
Details
|
rinsed with toluene (50 mL), water (50 mL) and EtOAc (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed in vacuo
|
Type
|
ADDITION
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Details
|
the aqueous residues were diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
Elution with 30-100% EtOAc in petrol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=N1)C(CN2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |